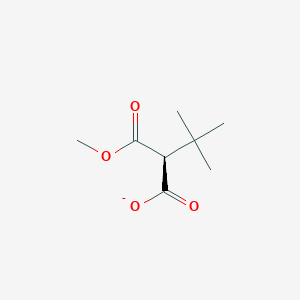
(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate: is an organic compound with a specific stereochemistry, characterized by the presence of a methoxycarbonyl group and a dimethylbutanoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are valuable in asymmetric synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.
Medicine: In medicine, this compound derivatives may serve as intermediates in the synthesis of pharmaceutical compounds. Their potential therapeutic properties are explored in various medicinal chemistry studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
(2S)-3-(Methoxycarbonyl)-2-oxiranecarboxylic acid: This compound shares the methoxycarbonyl group but has an oxirane ring instead of the dimethylbutanoate structure.
(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: This compound has a cyclohexane ring and a similar methoxycarbonyl group.
Uniqueness: (2S)-2-(Methoxycarbonyl)-3,3-dimethylbutanoate is unique due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a dimethylbutanoate structure. This combination of features makes it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
192882-15-8 |
|---|---|
Formule moléculaire |
C8H13O4- |
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
(2S)-2-methoxycarbonyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)5(6(9)10)7(11)12-4/h5H,1-4H3,(H,9,10)/p-1/t5-/m0/s1 |
Clé InChI |
XBWHOMGWRUJNPO-YFKPBYRVSA-M |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)[O-])C(=O)OC |
SMILES canonique |
CC(C)(C)C(C(=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
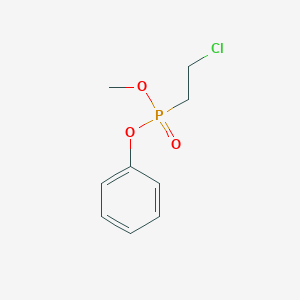
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
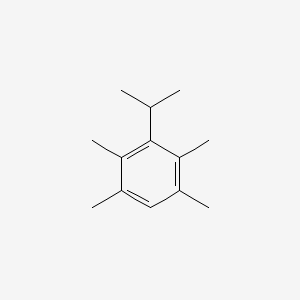
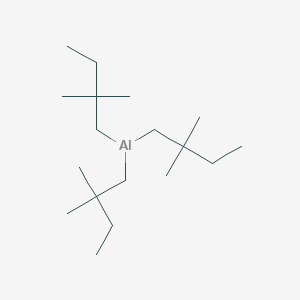
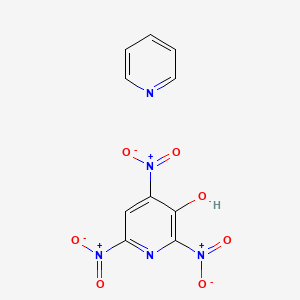
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
